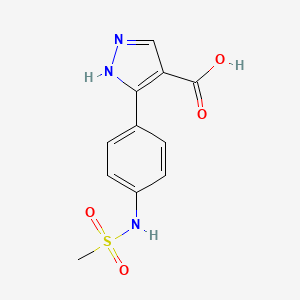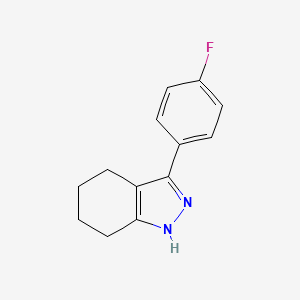
Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a 2,4-dimethylphenyl group and a methyloxirane ring attached to a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate can be achieved through several synthetic routes. One common method involves the epoxidation of an appropriate alkene precursor. The reaction typically employs a peracid, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring.
Another approach involves the use of a halohydrin intermediate, which is cyclized to form the oxirane ring. This method often requires the use of a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of environmentally benign oxidants and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions that form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions to facilitate ring-opening.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted alcohols, amines, and other functionalized products.
科学研究应用
Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activity and therapeutic applications.
相似化合物的比较
Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-phenyl-3-methyloxirane-2-carboxylate: Lacks the 2,4-dimethyl substitution on the phenyl ring, which may affect its reactivity and properties.
Ethyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate: Has an ethyl ester instead of a methyl ester, which can influence its solubility and reactivity.
Methyl 3-(2,4-dimethylphenyl)-3-ethyloxirane-2-carboxylate: Contains an ethyl group on the oxirane ring, potentially altering its chemical behavior.
属性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC 名称 |
methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-8-5-6-10(9(2)7-8)13(3)11(16-13)12(14)15-4/h5-7,11H,1-4H3 |
InChI 键 |
PSMNVBXMHYMPKY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2(C(O2)C(=O)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


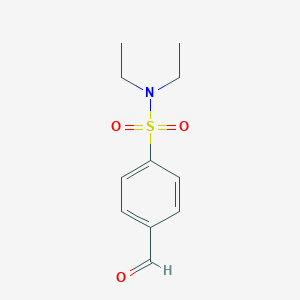

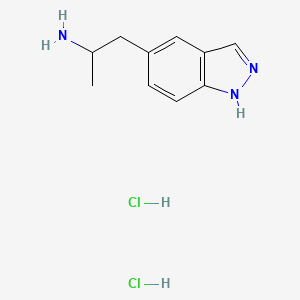
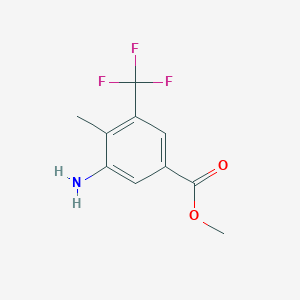
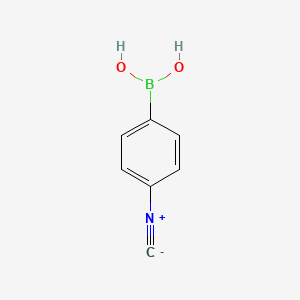
![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)
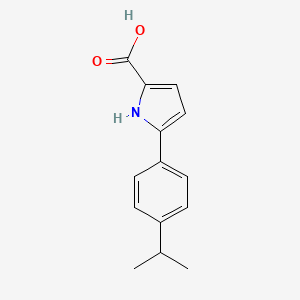
![1-[5-Bromo-2-(difluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15301090.png)
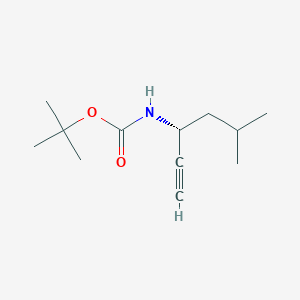
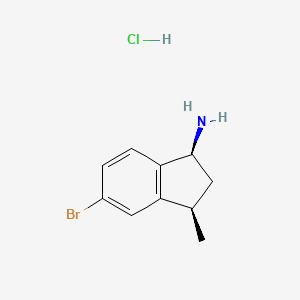
![3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15301103.png)

